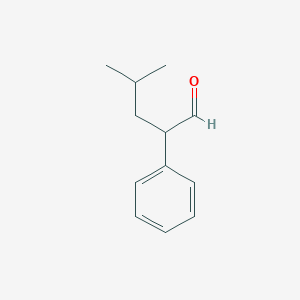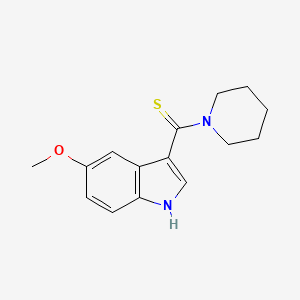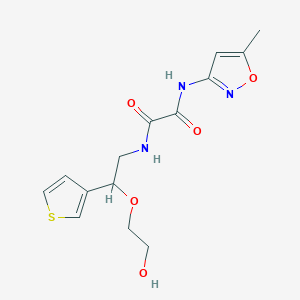![molecular formula C26H20N2O4 B2559612 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896805-10-0](/img/structure/B2559612.png)
3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the reaction mechanisms are all part of this analysis.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR spectra, may also be analyzed.科学的研究の応用
Novel Synthesis Methods
Research has introduced novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, antiallergic properties, and potential as neuropeptide S receptor antagonists. These compounds are typically synthesized through cyclization of certain barbituric acid derivatives or high-temperature condensation of salicyl alcohol with chlorouracil, showcasing their versatile chemical synthesis pathways (Osyanin et al., 2014).
Nonlinear Optical Properties
Styryl dyes related to the chromeno[2,3-d]pyrimidine structure have been studied for their third-order nonlinear optical properties, utilizing the Z-scan technique. These studies reveal promising applications in nonlinear optical materials for device applications due to their significant two-photon absorption phenomena, which is crucial for developing optical limiters and switches (Shettigar et al., 2009).
Anticancer Research
Derivatives of the chromeno[2,3-d]pyrimidine framework have been explored for their potential anticancer properties. For instance, novel synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives, a related compound, showed significant anticancer activities against various human cancer cell lines. This underlines the therapeutic potential of these compounds in oncology, offering a path for the development of new anticancer agents (Hongshuang Li et al., 2017).
Green Chemistry Applications
The "on-water" synthesis method utilizing l-proline catalysis to create pyrimidine-2,4-dione-, benzo[g]-, and dihydropyrano[2,3-g]chromene derivatives in aqueous media represents an advancement in green chemistry. This approach highlights the environmental benefits of water as a solvent in organic synthesis, reducing the need for toxic solvents and promoting sustainable chemical practices (Mofakham et al., 2013).
Safety And Hazards
This involves determining any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This could involve potential applications of the compound, further studies needed to fully understand its properties, or modifications that could be made to enhance its properties or reduce its hazards.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or refer to a trusted source for more detailed and specific information.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-16-7-3-4-8-19(16)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)15-17-11-13-18(31-2)14-12-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBEWMSRNCLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)
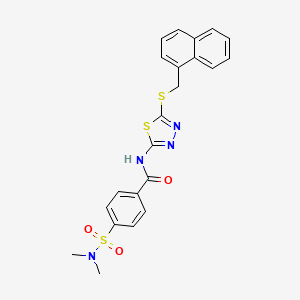
![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)
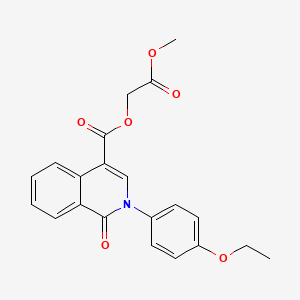
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)
![4-[3-[Bis(2-methoxyethyl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2559539.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)
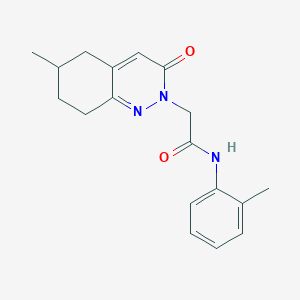
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
